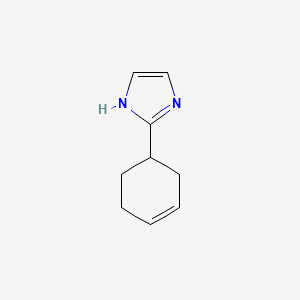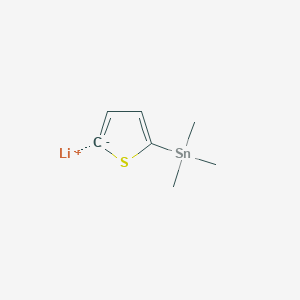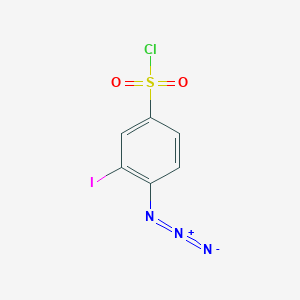
4-Azido-3-iodobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-3-iodobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides It is characterized by the presence of azido, iodo, and sulfonyl chloride functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-3-iodobenzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the iodination of benzene sulfonyl chloride to introduce the iodine atom at the desired position on the benzene ring. This is followed by the introduction of the azido group through a nucleophilic substitution reaction using sodium azide. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potentially hazardous nature of the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
4-Azido-3-iodobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The azido and iodo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The presence of the iodo group makes it suitable for coupling reactions, such as Suzuki and Sonogashira couplings.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, palladium catalysts, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH need to be optimized for each specific reaction to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution of the azido group can lead to the formation of amines, while coupling reactions can result in the formation of biaryl compounds.
Scientific Research Applications
4-Azido-3-iodobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through bioconjugation techniques.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Azido-3-iodobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The iodo group can undergo oxidative addition and reductive elimination in the presence of transition metal catalysts, facilitating various coupling reactions. The sulfonyl chloride group can react with nucleophiles to form sulfonamide and sulfonate derivatives.
Comparison with Similar Compounds
Similar Compounds
3-Iodobenzene-1-sulfonyl chloride: Lacks the azido group, making it less versatile in certain reactions.
4-Iodobenzenesulfonyl chloride: Similar structure but without the azido group, limiting its applications in click chemistry.
3-Chloro-4-iodobenzene-1-sulfonyl chloride: Contains a chloro group instead of an azido group, leading to different reactivity and applications.
Uniqueness
4-Azido-3-iodobenzene-1-sulfonyl chloride is unique due to the presence of both azido and iodo groups, which provide a combination of reactivity that is not found in other similar compounds. This makes it a valuable reagent in synthetic chemistry and various research applications.
Properties
CAS No. |
93422-91-4 |
|---|---|
Molecular Formula |
C6H3ClIN3O2S |
Molecular Weight |
343.53 g/mol |
IUPAC Name |
4-azido-3-iodobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClIN3O2S/c7-14(12,13)4-1-2-6(10-11-9)5(8)3-4/h1-3H |
InChI Key |
AQYHNQBFQSNMLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)I)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)

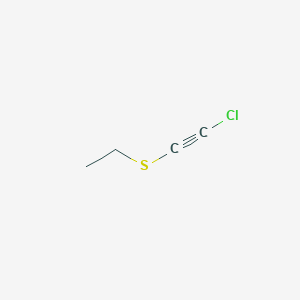
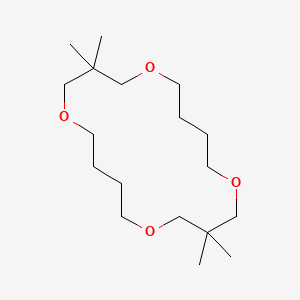
![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)
![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
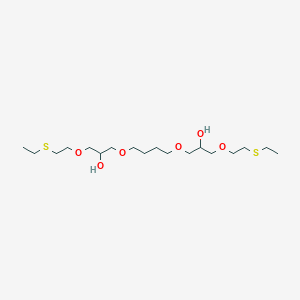
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
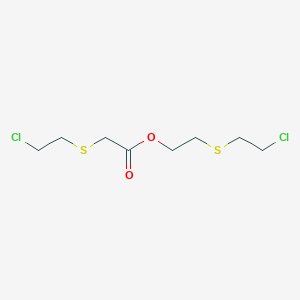
diethyl-lambda~5~-phosphane](/img/structure/B14365809.png)
![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-](/img/structure/B14365827.png)
